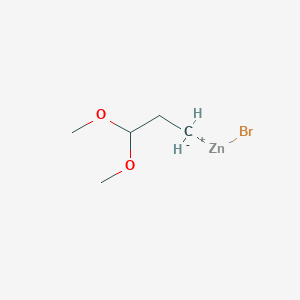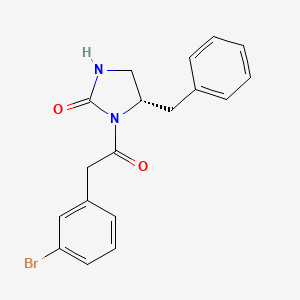
(S)-5-Benzyl-1-(2-(3-bromophenyl)acetyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone is a chiral compound with significant potential in various fields of scientific research. This compound features an imidazolidinone core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a benzyl group and a 3-bromophenylacetyl group. The presence of these substituents imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone typically involves the following steps:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Acylation with 3-Bromophenylacetyl Chloride: The final step involves the acylation of the imidazolidinone core with 3-bromophenylacetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-bromophenylacetyl moiety, potentially yielding alcohol derivatives.
Substitution: The aromatic ring in the 3-bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) bromide for bromination or sulfuric acid for nitration.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a probe for studying enzyme activity.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
(S)-5-Benzyl-1-[2-(4-bromophenyl)acetyl]-2-imidazolidinone: Similar structure but with a different position of the bromine atom on the phenyl ring.
(S)-5-Benzyl-1-[2-(3-chlorophenyl)acetyl]-2-imidazolidinone: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone is unique due to the specific positioning of the bromine atom, which can influence its chemical reactivity and biological interactions. The presence of the bromine atom at the 3-position of the phenyl ring can lead to different steric and electronic effects compared to other similar compounds, potentially resulting in distinct biological activities and applications.
Propriétés
Formule moléculaire |
C18H17BrN2O2 |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
(5S)-5-benzyl-1-[2-(3-bromophenyl)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-8-4-7-14(9-15)11-17(22)21-16(12-20-18(21)23)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H,20,23)/t16-/m0/s1 |
Clé InChI |
XFRXJWYVALCWOT-INIZCTEOSA-N |
SMILES isomérique |
C1[C@@H](N(C(=O)N1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
SMILES canonique |
C1C(N(C(=O)N1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


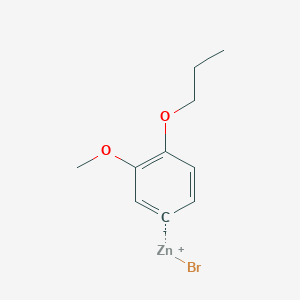

![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
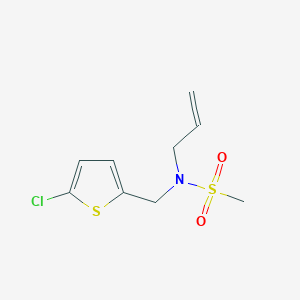


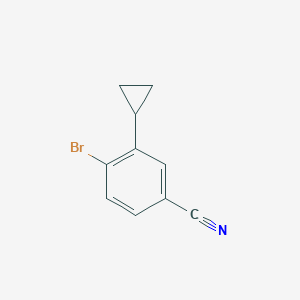
![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)

![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
